Product packaging for 7-methyl-5-nitro-1H-indazole(Cat. No.:CAS No. 75785-12-5)

7-methyl-5-nitro-1H-indazole

Cat. No.: B1332045
CAS No.: 75785-12-5
M. Wt: 177.16 g/mol
InChI Key: JOJIHKJWRAFXSC-UHFFFAOYSA-N
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Description

The Indazole Core as a Privileged Heterocyclic Scaffold in Medicinal Chemistry Research

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide range of therapeutic agents. nih.govpnrjournal.com Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govaustinpublishinggroup.com

The versatility of the indazole ring system stems from its ability to engage in various non-covalent interactions with biological macromolecules. The presence of nitrogen atoms allows for hydrogen bonding, while the aromatic nature of the rings facilitates π-stacking interactions. Furthermore, the indazole core can be readily functionalized at multiple positions, enabling the synthesis of diverse libraries of compounds for drug discovery programs. nih.govpnrjournal.com Several FDA-approved drugs, such as the antiemetic granisetron (B54018) and the anticancer agent axitinib, feature the indazole moiety, underscoring its clinical significance. pnrjournal.comrsc.org

Table 1: Examples of FDA-Approved Drugs Containing the Indazole Scaffold

Drug NameTherapeutic ClassMechanism of Action
AxitinibAnticancerTyrosine kinase inhibitor
PazopanibAnticancerTyrosine kinase inhibitor
NiraparibAnticancerPARP inhibitor
LinifanibAnticancerTyrosine kinase inhibitor
GranisetronAntiemetic5-HT3 receptor antagonist
BenzydamineAnti-inflammatoryNon-steroidal anti-inflammatory drug

Overview of Nitroindazole Derivatives in Contemporary Chemical and Biological Research

Nitroindazole derivatives, characterized by the presence of one or more nitro groups on the indazole ring, are a significant subclass of indazole compounds that have been the focus of extensive research. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the indazole scaffold, often enhancing its biological activity. mdpi.com

In recent years, nitroindazole derivatives have been investigated for their potential as therapeutic agents against various diseases, particularly those caused by protozoan parasites. ugr.esmdpi.com Studies have demonstrated the efficacy of 5-nitroindazole (B105863) derivatives against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species. mdpi.comugr.esmdpi.comnih.gov The proposed mechanism of action for their antiprotozoal activity often involves the reduction of the nitro group within the parasite, leading to the generation of reactive nitrogen species that induce oxidative stress and cell death. mdpi.com

Research Significance of 7-Methyl-5-nitro-1H-indazole and Related Analogs

While specific extensive research on the biological activities of this compound itself is not widely documented in the provided search results, its structural similarity to other biologically active nitroindazoles suggests its potential as a subject for further investigation. The compound is commercially available from various chemical suppliers, indicating its utility as a building block in synthetic chemistry. fluorochem.co.ukaksci.combldpharm.com

The research significance of this compound and its analogs lies in their potential to contribute to the development of new therapeutic agents. For instance, analogs such as 7-bromo-4-methyl-5-nitro-1H-indazole and methyl 5-nitro-1H-indazole-7-carboxylate are also available, providing a platform for the synthesis of a variety of derivatives with potentially diverse biological activities. matrixscientific.comsigmaaldrich.com The study of such analogs allows for a systematic exploration of the structure-activity relationships within this chemical space, which is a fundamental aspect of drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B1332045 7-methyl-5-nitro-1H-indazole CAS No. 75785-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c1-5-2-7(11(12)13)3-6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJIHKJWRAFXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308706
Record name 7-Methyl-5-nitro-1H-indazole
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75785-12-5
Record name 7-Methyl-5-nitro-1H-indazole
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Record name 7-Methyl-5-nitro-1H-indazole
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Record name 7-METHYL-5-NITRO-1H-INDAZOLE
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Synthetic Methodologies for 7 Methyl 5 Nitro 1h Indazole and Analogous Indazole Derivatives

Strategies for 1H-Indazole Core Formation with Nitro and Methyl Substituents

The formation of the 1H-indazole core, particularly with nitro and methyl groups, can be achieved through several key synthetic strategies. These include cyclization reactions, hydrazine-mediated approaches, and modern palladium-catalyzed methods.

Cyclization Reactions in the Formation of Indazole Ring Systems

Cyclization reactions are a cornerstone in the synthesis of indazole ring systems. These reactions typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. For nitro-substituted indazoles, a common approach involves the cyclization of ortho-substituted nitroarenes. For instance, the Cadogan cyclization is a robust method for synthesizing 2H-indazoles from nitroaromatic compounds, although it often requires harsh conditions. nih.gov While this method typically yields 2H-indazoles, it highlights the utility of nitro-substituted precursors in forming the indazole core.

Another significant cyclization strategy is the Davis-Beirut reaction, which utilizes a nitroso imine or nitroso benzaldehyde (B42025) intermediate generated in situ to form various indazole derivatives. nih.govresearchgate.net This reaction is particularly useful for the synthesis of 2H-indazoles and their derivatives under alkaline conditions. nih.gov The versatility of the Davis-Beirut reaction allows for the synthesis of a wide range of substituted indazoles, including those with fused ring systems. nih.govnih.gov

Hydrazine-Mediated Synthetic Approaches from Substituted Precursors

Hydrazine (B178648) and its derivatives are crucial reagents in the synthesis of indazoles. A common method involves the reaction of a carbonyl compound with a hydrazine to form a hydrazone, which then undergoes cyclization. umn.edu For example, 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) readily reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones, which can be precursors for indazole synthesis. researchgate.netijsrst.com

The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the preparation of arylhydrazones from acetophenone (B1666503) or benzaldehyde derivatives substituted with fluorine at the C2 position and a nitro group at the C5 position. This is followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure. nih.gov This method can be adapted for a one-pot domino process, providing an efficient route to substituted indazoles. nih.gov Furthermore, nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives with hydrazine can lead to the formation of indazole precursors, with the reaction mechanism depending on the leaving group and solvent. ccsenet.orgsemanticscholar.org

Palladium-Catalyzed Synthetic Routes for Indazole Derivatization

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of indazoles. These methods offer mild reaction conditions and high functional group tolerance. One such approach is the palladium-catalyzed intramolecular amination of N-tosylhydrazones derived from 2-bromophenyl ketones, which provides an efficient route to 3-substituted indazoles. oup.com

Direct C-H functionalization is another significant application of palladium catalysis in indazole chemistry. For instance, a direct C7-arylation of indazoles with iodoaryls has been developed using a palladium acetate (B1210297) catalyst. fao.org Similarly, a regioselective C7-bromination of 4-substituted 1H-indazoles, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with boronic acids, allows for the synthesis of C7-arylated indazoles. nih.gov These methods demonstrate the feasibility of introducing substituents at the C7 position of the indazole ring, which is a key structural feature of 7-methyl-5-nitro-1H-indazole.

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the indazole scaffold requires precise control over the regioselectivity of functionalization reactions, particularly for nitration and methylation.

Nitration Strategies for Indazole Scaffolds

The introduction of a nitro group onto the indazole ring is a critical step in the synthesis of this compound. The position of nitration is highly dependent on the reaction conditions and the existing substituents on the indazole ring. The nitration of unsubstituted 1H-indazole typically occurs at the 5-position. However, the presence of other substituents can direct the nitration to other positions. For instance, the nitration of 7-substituted indazoles can be influenced by the electronic nature of the substituent.

A study on the nitration of benz-1-thia-2:3-diazole, an analogue of indazole, led to the synthesis of 7-nitro and 7-nitro-5-methyl derivatives, suggesting that direct nitration can be a viable strategy for introducing a nitro group at the 7-position or for nitrating a pre-existing methyl-substituted benzothiazole. rsc.org The nitration of indazoles can also occur at the 3-position under specific conditions. acs.org

Methylation Strategies at Nitrogen Atoms (N1, N2)

The methylation of the nitrogen atoms of the indazole ring is a key step in the synthesis of many biologically active indazole derivatives. The regioselectivity of N-alkylation is influenced by the reaction conditions, including the base and solvent used, as well as the nature of the substituents on the indazole ring.

Studies on the methylation of nitroindazoles have shown that the position of the nitro group significantly affects the outcome. When methylated under neutral conditions, 4-, 6-, and 7-nitroindazole (B13768) primarily yield the 2-methyl derivatives, whereas 5-nitroindazole (B105863) mainly forms the 1-methyl derivative. rsc.org Under acidic conditions, the regioselectivity can be reversed. rsc.org For instance, employing C-7 substituted indazoles with electron-withdrawing groups like a nitro or carboxylate group can lead to excellent N-2 regioselectivity. nih.govd-nb.infobeilstein-journals.org The choice of base and solvent is also critical; for example, using sodium hydride in tetrahydrofuran (B95107) often favors N-1 alkylation. nih.govd-nb.infobeilstein-journals.org

Table 1: Summary of Synthetic Strategies for Substituted Indazoles

Strategy Description Key Features
Cyclization Reactions Formation of the indazole ring from acyclic precursors. Can utilize nitro-substituted arenes; Davis-Beirut and Cadogan reactions are notable examples. nih.govnih.gov
Hydrazine-Mediated Synthesis Reaction of hydrazines with carbonyls or substituted arenes. Forms hydrazone intermediates for cyclization; SNAr reactions are common. umn.edunih.gov
Palladium-Catalyzed Reactions C-H activation and cross-coupling for functionalization. Allows for direct arylation and halogenation at specific positions, like C7. fao.orgnih.gov
Regioselective Nitration Introduction of a nitro group at a specific position. Position of nitration is influenced by existing substituents and reaction conditions. rsc.orgacs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-aryl-5-nitro-1H-indazoles
2,4-dinitrophenylhydrazine
2,4-dinitrophenylhydrazones
3-substituted indazoles
4-, 6-, and 7-nitroindazole
5-nitroindazole
benz-1-thia-2:3-diazole
7-nitro-5-methyl-benz-1-thia-2:3-diazole
1-methyl-5-nitro-1H-indazole
2-methyl-7-nitro-1H-indazole
4-substituted 1H-indazoles
C7-arylated 4-substituted 1H-indazoles
N-tosylhydrazones
2-bromophenyl ketones
iodoaryls
boronic acids
sodium hydride

Direct Oxidative Arylation of Methyl-Nitro-1H-indazoles

Direct C-H arylation has emerged as a powerful and atom-economical method for creating carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. For methyl-nitro-substituted indazoles, this approach offers a streamlined route to complex bi-aryl structures.

Palladium-catalyzed oxidative arylation is a prominent technique in this domain. Research has demonstrated a method for the direct Pd(OAc)₂-catalyzed oxidative arylation of 1H-indazole derivatives with simple arenes. researchgate.net This method shows good functional group tolerance and reaction efficiency. For instance, the direct arylation of 1-methyl-7-nitro-1H-indazole has been systematically optimized. researchgate.net The reaction typically involves a palladium catalyst, a ligand, an oxidant, and a base.

A key challenge in the direct arylation of 1H-indazoles is controlling the regioselectivity, particularly at the C3 position, which is often less reactive. nih.gov However, strategic placement of directing groups can influence the site of arylation. An electron-withdrawing group at the C4 position has been shown to selectively direct oxidative arylation to the C7 position. researchgate.net In contrast, different ligand and solvent systems can steer the arylation to the C3 position. For example, using a bidentate ligand like 1,10-phenanthroline (B135089) (Phen) in DMA can promote C7 activation, while a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) in water can favor C3 arylation. researchgate.netnih.gov

The optimization of this reaction for 1-methyl-7-nitro-1H-indazole with iodobenzene (B50100) highlights the interplay of various components.

Table 1: Optimization of Direct Oxidative Arylation of 1-Methyl-7-nitro-1H-indazole
EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂·DCM (5%)PPh₃ (10%)Water50160
2Pd(OAc)₂ (5%)PPh₃ (10%)Water10016Trace
3Pd(OAc)₂ (5%)PPh₃ (10%)Water10048Good
4Pd(OAc)₂ (10%)Phen (30%)DMF1404824

Data adapted from multiple sources discussing direct arylation optimization. nih.govnih.gov

Multi-Step Synthesis Pathways for Substituted Indazoles

While direct C-H functionalization is efficient, multi-step pathways are often necessary for constructing the core indazole ring with desired substitution patterns, especially when specific isomers are required. These pathways offer versatility and control over the final product's structure.

One common strategy involves the cyclization of appropriately substituted phenylhydrazone precursors. An efficient route to 1-aryl-5-nitro-1H-indazoles has been developed starting from acetophenones or benzaldehydes substituted with fluorine at the C2 position and a nitro group at the C5 position. researchgate.net The key steps are the formation of an arylhydrazone, followed by deprotonation and an intramolecular nucleophilic aromatic substitution (SNAr) to close the indazole ring. researchgate.net This method can be adapted into a one-pot domino process, enhancing its efficiency. researchgate.net

Another versatile approach begins with substituted 2-bromobenzonitriles. A general two-step synthesis for 3-aminoindazoles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile (B47965) derivative, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org This provides an alternative to the classical SNAr reaction of hydrazine with o-fluorobenzonitriles. organic-chemistry.org

Reductive cyclization is also a widely used method. For example, 2H-indazoles can be synthesized from ortho-imino-nitrobenzene substrates, which are generated via condensation. A subsequent reductive cyclization promoted by a reducing agent like tri-n-butylphosphine affords the substituted 2H-indazole. organic-chemistry.org Similarly, organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzonitriles can be used to construct 3-amino-2H-indazoles. nih.gov

The synthesis of 1H-indazoles can also be achieved through copper-mediated N-N bond formation from ketimine intermediates, which are prepared from o-aminobenzonitriles and organometallic reagents. nih.gov The final cyclization often uses Cu(OAc)₂ with oxygen as the oxidant. nih.gov

Optimization of Reaction Conditions and Yields in Indazole Synthesis

Optimizing reaction conditions is paramount for maximizing yields, minimizing byproducts, and ensuring the scalability of synthetic routes for indazole derivatives. Key parameters that are frequently fine-tuned include the choice of catalyst, ligand, solvent, base, temperature, and reaction time.

In palladium-catalyzed reactions, such as the direct C-H arylation, the choice of ligand is crucial for both reactivity and selectivity. nih.gov For the C-3 arylation of 1-methyl indazole, a study screened various conditions and found that a combination of Pd(OAc)₂ as the catalyst and 1,10-phenanthroline (Phen) as the ligand in solvents like toluene (B28343) or chlorobenzene (B131634) was effective. nih.gov The use of silver additives, often employed as halide scavengers, could be avoided under these optimized conditions. nih.gov

Table 2: Optimization of Pd-Catalyzed C-3 Arylation of 1-Methyl Indazole
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10%)Phen (30%)Cs₂CO₃DMF14024
2Pd(OAc)₂ (10%)Phen (30%)Cs₂CO₃Toluene14055
3Pd(OAc)₂ (10%)Phen (30%)Cs₂CO₃Chlorobenzene14062
4Pd(OAc)₂ (10%)Phen (30%)K₂CO₃Chlorobenzene14051

Data is illustrative of typical optimization studies for C-H arylation of indazoles. nih.gov

For multi-step syntheses involving SNAr cyclization, the choice of base and solvent is critical for the deprotonation step that initiates the ring closure. researchgate.net In copper-promoted syntheses, the reaction conditions, including the copper source (e.g., CuI, Cu(OAc)₂), ligand (e.g., diamines), and solvent, significantly impact reaction rates and yields. researchgate.netacs.org For instance, in the N-arylation of indazole, changing the solvent from dioxane to toluene was found to increase the reaction rate. acs.org

Reactivity and Chemical Transformations of 7 Methyl 5 Nitro 1h Indazole

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group on the 7-methyl-5-nitro-1H-indazole scaffold to a primary amino group is a fundamental transformation, yielding 7-methyl-1H-indazol-5-amine. This reaction is a critical step in the synthesis of various biologically active compounds, as the resulting amino group serves as a versatile handle for further functionalization. A variety of reducing agents and conditions are effective for this conversion, with the choice of method often depending on the desired selectivity and the presence of other functional groups.

Catalytic hydrogenation is a widely employed and efficient method for this reduction. The reaction typically involves treating the nitro-indazole with hydrogen gas in the presence of a metal catalyst.

Common Catalytic Systems for Nitro Group Reduction

Catalyst Solvent(s) Pressure/Temperature Notes
Palladium on Carbon (Pd/C) Ethanol, Methanol, Ethyl Acetate (B1210297) Atmospheric or elevated pressure / Room temperature Most common and versatile method.
Platinum(IV) oxide (PtO₂) Acetic Acid, Ethanol Atmospheric pressure / Room temperature Adam's catalyst, highly effective.

Beyond catalytic hydrogenation, chemical reduction methods using metals in acidic media are also highly effective. These classical methods are robust and often used in laboratory-scale synthesis. For instance, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid provides a mild and selective reduction. Similarly, iron powder or zinc dust in the presence of an acid like acetic acid or hydrochloric acid can achieve the transformation efficiently.

Selected Chemical Reagents for Nitro to Amine Reduction

Reagent Conditions Advantages
Iron (Fe) / HCl or NH₄Cl Refluxing Ethanol/Water Cost-effective, suitable for large-scale synthesis.
Tin(II) Chloride (SnCl₂) / HCl Room temperature or gentle heating Mild conditions, good functional group tolerance.

Electrophilic Substitution Reactions on the Indazole Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the competing directing effects of the substituents. The 5-nitro group is a powerful deactivating group and a meta-director, significantly reducing the electron density of the benzene (B151609) portion of the indazole ring and making it less susceptible to electrophilic attack. organicchemistrytutor.comyoutube.comquora.com Conversely, the 7-methyl group is a weak activating group and an ortho, para-director. libretexts.org

The combined effect is that the benzene ring is strongly deactivated towards EAS. The positions C4 and C6 are ortho and para to the activating methyl group but also ortho and para to the deactivating nitro group. Resonance analysis shows that the nitro group strongly withdraws electron density from C4 and C6, making electrophilic attack at these sites highly unfavorable. quora.com The C6 position is meta to the nitro group, which is the least deactivated position by the nitro group, but it is ortho to the methyl group. Therefore, any potential electrophilic substitution is expected to be challenging and may require harsh reaction conditions.

Despite these challenges, halogenation, a key EAS reaction, can be achieved on substituted indazoles. For example, studies have shown that regioselective bromination at the C7 position of 4-substituted 1H-indazoles can be accomplished using N-bromosuccinimide (NBS). nih.govrsc.org While this specific substitution pattern differs from the target molecule, it demonstrates that direct halogenation of the indazole ring is feasible, providing a potential pathway to introduce a leaving group for subsequent cross-coupling reactions. For this compound, electrophilic attack would most likely occur at the C4 or C6 positions if forcing conditions were to overcome the deactivation by the nitro group.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for functionalizing the this compound core, provided a suitable leaving group is present on the aromatic ring. The parent molecule itself is not susceptible to SNAr as it lacks a leaving group. However, if a halogen atom (e.g., Cl, Br) were installed at the C4 or C6 position, these positions would be activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at C5. libretexts.orgyoutube.com

The mechanism of an SNAr reaction involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized onto the nitro group, which is a crucial stabilizing interaction. nih.gov Subsequent elimination of the halide leaving group restores the aromaticity and yields the substituted product.

Potential SNAr on Halo-Derivatives of this compound

Substrate Requirement: A halogenated precursor, such as 4-bromo-7-methyl-5-nitro-1H-indazole or 6-bromo-7-methyl-5-nitro-1H-indazole.

Activating Group: The 5-nitro group strongly activates the ortho (C4, C6) positions.

Common Nucleophiles: Alkoxides (e.g., NaOMe), amines (e.g., piperidine), and thiolates (e.g., NaSMe).

Reaction Conditions: Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.

The synthesis of 1-aryl-5-nitro-1H-indazoles via an intramolecular SNAr cyclization further confirms the ability of a 5-nitro group to facilitate this type of reaction. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the indazole scaffold. mdpi.com The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide or triflate, is particularly versatile. nih.gov To utilize this chemistry, a halogenated derivative of this compound is required, such as a bromo- or iodo-substituted analog.

For instance, a hypothetical 4-bromo-7-methyl-5-nitro-1H-indazole could be coupled with a wide range of aryl or heteroaryl boronic acids to introduce diverse substituents at the C4 position. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. youtube.com A base is required to activate the organoboron species.

Research on related systems has demonstrated the feasibility of this approach. For example, the Suzuki-Miyaura coupling of 7-bromo-4-substituted-1H-indazoles with various boronic acids has been successfully performed, yielding C7-arylated products in moderate to good yields. nih.govrsc.org Similarly, 3-bromoindazoles and 5-bromoindazoles have been effectively used in Suzuki couplings. researchgate.netresearchgate.net

Typical Conditions for Suzuki-Miyaura Coupling on Halo-Indazoles

Component Examples
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine (B1218219) ligand
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane, Toluene (B28343), DMF (often with water)

| Boron Reagent | Arylboronic acids, heteroarylboronic acids, alkylboronic esters |

Addition Reactions (e.g., with Formaldehyde)

The indazole ring contains an acidic N-H proton, which allows it to participate in addition reactions with electrophiles like formaldehyde (B43269). A detailed study on the reaction between various nitro-1H-indazoles and formaldehyde in aqueous hydrochloric acid has shown that the reaction proceeds via nucleophilic attack of the N1 nitrogen onto the carbonyl carbon of formaldehyde. nih.govacs.orgresearchgate.net This addition results in the formation of (1H-indazol-1-yl)methanol derivatives.

The study revealed that the position of the nitro group significantly influences reactivity. While 5-nitro-1H-indazole readily reacts with formaldehyde, 7-nitro-1H-indazole was reported to be unreactive under similar conditions, likely due to steric hindrance and electronic effects from the adjacent nitro group. acs.org

For this compound, the outcome would depend on the balance of these factors. The 5-nitro group would electronically favor the reaction, similar to the reactive 5-nitro-1H-indazole isomer. However, the 7-methyl group, while sterically less demanding than a nitro group, might still exert some steric influence on the N1 position. It is plausible that this compound would react with formaldehyde to form 7-methyl-5-nitro-1-(hydroxymethyl)-1H-indazole, although potentially at a different rate compared to 5-nitro-1H-indazole.

This type of addition is also the first step in the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. wikipedia.org This suggests that this compound could potentially undergo Mannich reactions to yield N1-aminomethylated products. organic-chemistry.org

Oxidation Reactions

The this compound molecule possesses a methyl group that is susceptible to oxidation. The methyl group is in a benzylic-like position, attached to the aromatic indazole ring, which makes it prone to oxidation to a carboxylic acid under appropriate conditions. This transformation would yield 5-nitro-1H-indazole-7-carboxylic acid.

The existence of 5-nitro-1H-indazole-7-carboxylic acid and its methyl ester as commercially available research chemicals confirms that this oxidation is a viable and documented transformation. chemimpex.comchemimpex.com Strong oxidizing agents are typically required for the conversion of an aryl methyl group to a carboxylic acid.

Common Reagents for Benzylic Oxidation

Oxidizing Agent Typical Conditions
Potassium Permanganate (KMnO₄) Aqueous basic solution, followed by acidic workup
Potassium Dichromate (K₂Cr₂O₇) Sulfuric acid, heat

This oxidation provides a route to introduce a carboxylic acid group at the C7 position, which can then be used in a variety of subsequent reactions, such as amide bond formation or esterification, further expanding the synthetic utility of the this compound scaffold.

Spectroscopic and Advanced Analytical Characterization of 7 Methyl 5 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic compound by mapping the chemical environments of its constituent atoms, primarily ¹H and ¹³C.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of 7-methyl-5-nitro-1H-indazole is expected to provide definitive information about the number and arrangement of protons in the molecule. The spectrum would feature distinct signals for the aromatic protons on the indazole ring, the methyl group protons, and the N-H proton of the pyrazole (B372694) ring.

The methyl group (CH₃) at the C7 position would typically appear as a sharp singlet in the upfield region of the spectrum, likely around 2.5 ppm, due to the shielding effect of the adjacent aromatic ring. The aromatic protons at the C4 and C6 positions would appear as distinct signals in the downfield region, typically between 8.0 and 9.0 ppm. Their chemical shifts are significantly influenced by the strong electron-withdrawing effect of the nitro group at C5. The proton at C6 would likely be the most downfield-shifted due to its proximity to the nitro group. The proton at C3 of the pyrazole ring is also expected in this aromatic region.

The N-H proton of the indazole ring is expected to appear as a broad singlet at a very downfield chemical shift, potentially >10 ppm, and its exact position can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~8.2 Singlet
H-4 ~8.7 Singlet (or Doublet)
H-6 ~8.9 Singlet (or Doublet)
7-CH₃ ~2.5 Singlet

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atom of the methyl group (C7-CH₃) would be found in the upfield region of the spectrum. The aromatic carbons of the benzene (B151609) ring portion (C3a, C4, C5, C6, C7, C7a) and the pyrazole ring (C3) would resonate in the downfield region. The carbon atom directly attached to the nitro group (C5) is expected to be significantly deshielded and shifted downfield. Conversely, the carbon bearing the methyl group (C7) would be found at a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C3 ~135
C3a ~122
C4 ~120
C5 ~145
C6 ~115
C7 ~130
C7a ~140

Multinuclear NMR (e.g., ¹⁵N NMR) for Positional Isomerism and Tautomerism

¹⁵N NMR spectroscopy, although less common, is a powerful tool for investigating nitrogen-containing compounds like indazoles. It can provide direct insight into the electronic environment of the nitrogen atoms and is particularly useful for distinguishing between positional isomers and studying tautomeric equilibria. In this compound, there are three distinct nitrogen atoms: the two in the pyrazole ring (N1 and N2) and the one in the nitro group (NO₂). Each would exhibit a unique chemical shift in the ¹⁵N NMR spectrum, confirming the connectivity and electronic structure of the heterocyclic core and the nitro substituent. This technique would be crucial in differentiating the 1H- and 2H-tautomers of the indazole ring, as the chemical shifts of N1 and N2 would be significantly different in each form.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of this compound, a prominent molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (177.16 g/mol ).

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula. By measuring the m/z value of the molecular ion to several decimal places, the elemental composition can be confirmed with high confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₇N₃O₂), the expected exact mass for the [M+H]⁺ ion would be approximately 178.0611. uni.lu

Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 178.0611 Protonated molecular ion (HRMS)
[M]⁺ 177.0538 Molecular ion
[M-NO₂]⁺ 131.0658 Loss of nitro group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would show several characteristic absorption bands. The N-H stretching vibration of the indazole ring would appear as a broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The most characteristic peaks would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are expected to appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-N stretching vibration would also be present. The C-H bending vibrations of the methyl group and the aromatic ring would be found in the fingerprint region (below 1500 cm⁻¹).

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Description
N-H Stretch 3300-3500 Broad
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch (CH₃) 2850-3000 Medium
C=C Stretch (Aromatic) 1600-1650 Medium
NO₂ Asymmetric Stretch 1500-1550 Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the searched resources, the examination of closely related nitroindazole derivatives provides significant insight into the expected structural characteristics.

For instance, studies on compounds like 3-chloro-1-methyl-5-nitro-1H-indazole and 1-ethyl-5-nitro-1H-indazole reveal that the core indazole ring system is typically planar or nearly planar. nih.govresearchgate.net The nitro group, a key substituent, is often slightly twisted out of the plane of the indazole ring. In the case of 1-ethyl-5-nitro-1H-indazole, this torsion angle is reported to be 4.0(2)°. researchgate.net Similarly, in 1-methyl-5-nitro-3-phenyl-1H-indazole, the indazole ring and the nitro group are nearly coplanar. iucr.org

Below is a table summarizing crystallographic data for analogous compounds, illustrating the typical parameters determined in such analyses.

Compound Crystal System Space Group Cell Parameters Ref.
3-chloro-1-methyl-5-nitro-1H-indazoleMonoclinicP2₁/ca = 3.8273(2) Å, b = 14.678(6) Å, c = 15.549(6) Å, β = 96.130(9)° nih.gov
1-Ethyl-5-nitro-1H-indazoleOrthorhombicP2₁2₁2₁a = 6.7563(1) Å, b = 11.2307(2) Å, c = 11.7323(3) Å researchgate.net
1-Methyl-5-nitro-1H-imidazoleOrthorhombicPbcaa = 5.323(3) Å, b = 12.664(6) Å, c = 15.993(8) Å researchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating closely related isomers, which is a common challenge in the synthesis of substituted indazoles. The choice of technique depends on the volatility, polarity, and scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity analysis of nitroindazole derivatives. chemimpex.com The technique is well-suited for separating non-volatile compounds and positional isomers. A typical HPLC setup for compounds like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the nitroaromatic structure provides strong chromophores. This method allows for the quantification of the main compound and the detection of impurities, with some commercial standards for related compounds specifying purity assessment by HPLC. chemimpex.com

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. phytopharmajournal.comnih.gov For methylated nitroindazoles, GC can provide excellent separation and, when combined with MS, allows for the identification of components based on their mass fragmentation patterns. researchtrend.net The selection of an appropriate capillary column and temperature programming is crucial for achieving the desired separation of the target compound from starting materials, byproducts, or isomers. phytopharmajournal.com

Preparative Chromatography , such as column chromatography or flash chromatography, is frequently employed for the purification of nitroindazoles after synthesis. iucr.org This technique operates on a larger scale to isolate the desired product from the crude reaction mixture. The choice of stationary phase (typically silica (B1680970) gel) and a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) is determined through preliminary analysis by Thin-Layer Chromatography (TLC). iucr.org

The table below provides examples of chromatographic conditions used for the analysis and purification of related nitro-heterocyclic compounds.

Technique Compound Class Stationary Phase Mobile Phase/Conditions Purpose Ref.
HPLCNitroimidazoles/IndazolesReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/WaterPurity Assessment, Isomer Separation chemimpex.comresearchgate.net
GC-MSVolatile HeterocyclesCapillary Column (e.g., DB-5MS)Temperature programmed oven, Helium carrier gasPurity Analysis, Compound Identification phytopharmajournal.comresearchtrend.net
Flash ChromatographySubstituted NitroindazolesSilica GelPetroleum Ether:Ethyl Acetate (9:1)Purification iucr.org

Computational and Theoretical Investigations of 7 Methyl 5 Nitro 1h Indazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. While direct DFT studies on 7-methyl-5-nitro-1H-indazole are not extensively published, valuable insights can be drawn from computational analyses of structurally similar nitroindazole derivatives.

DFT calculations, commonly employing the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry in the gas phase. acs.orgresearchgate.netnih.gov For nitro-substituted indazoles, these studies consistently show that the fused indazole ring system is essentially planar. nih.gov The primary geometric variations arise from the orientation of the substituent groups.

In related nitroindazoles, the nitro group is typically twisted slightly out of the plane of the indazole moiety. For instance, in 1-ethyl-5-nitro-1H-indazole, the nitro group is twisted by 4.0(2)°, and in other derivatives, this twist is generally between 3–6°. nih.govresearchgate.net This slight deviation from planarity is a result of balancing electronic conjugation effects with steric hindrance. The methyl group at the 7-position in this compound would also have a specific orientation relative to the ring, influencing the local steric and electronic environment.

Electronic structure analysis via DFT provides information on the distribution of electrons within the molecule. The presence of the electron-withdrawing nitro group at the 5-position, combined with the electron-donating methyl group at the 7-position, creates a distinct electronic profile. This profile governs the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are fundamental to its reactivity.

Table 1: Typical Geometric Parameters for Nitro-Indazole Derivatives from DFT Studies

ParameterTypical ValueReference Compound(s)
Nitro Group Twist Angle (relative to indazole plane)3-6°3-(4-methylphenyl)-6-nitro-1H-indazole nih.gov
Indazole Ring System Deviation from Planarity~0.04 Å3-(4-methylphenyl)-6-nitro-1H-indazole nih.gov
N-O Bond Length in Nitro Group~1.23 Å1-Ethyl-5-nitro-1H-indazole researchgate.net

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations extend beyond static geometry to predict how a molecule will behave in chemical reactions. These methods are vital for understanding the reactivity and selectivity of this compound.

Global and Local Quantum Descriptors (e.g., Fukui Function, Electrostatic Potential Maps)

Global descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide a general overview of a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Local reactivity, however, is often more informative and can be analyzed using descriptors like the Fukui function and Molecular Electrostatic Potential (MEP) maps.

The Fukui function is a DFT-based concept that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgscm.com It measures the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov For this compound, the strong electron-withdrawing nature of the nitro group significantly influences the Fukui function. Regions around the nitro group and the adjacent benzene (B151609) ring would be predicted to be susceptible to nucleophilic attack (where f⁺ is high), while other regions, potentially influenced by the methyl group and the pyrazole (B372694) ring's nitrogen atoms, would be more prone to electrophilic attack (where f⁻ is high). nih.gov Studies have specifically linked nitro groups in aromatic systems to regions of low or even negative Fukui function values for electrophilic attack, indicating a lack of reactivity towards electrophiles at those sites. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net For a molecule like this compound, the MEP would show highly negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating these are prime sites for electrophilic attack and hydrogen bond donation. nih.gov Conversely, regions near the N-H proton of the indazole ring would exhibit positive potential (blue), highlighting its role as a hydrogen bond donor. nih.gov

Theoretical Prediction of Isomeric Stability and Reaction Mechanisms

Indazole derivatives can exist in two annular tautomeric forms: the 1H- and 2H-tautomers. Quantum chemical calculations are essential for predicting their relative stabilities. For the parent indazole molecule, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. researchgate.net The presence and position of substituents, such as the nitro and methyl groups, can alter this energy difference. nih.gov For this compound, DFT calculations would be required to definitively establish which tautomer is thermodynamically preferred.

Theoretical studies are also instrumental in elucidating reaction mechanisms. For instance, the reaction of nitro-indazoles with formaldehyde (B43269) has been studied computationally. researchgate.netacs.org These studies reveal the thermodynamic and kinetic factors that control whether the substitution occurs at the N1 or N2 position. Interestingly, experimental and theoretical work on 7-nitro-1H-indazole showed it was unreactive towards formaldehyde under conditions where other isomers readily reacted, suggesting that the substituent at the 7-position significantly hinders or deactivates the molecule towards certain electrophilic additions. researchgate.netacs.org This highlights the profound impact of substituent positioning on reactivity, a phenomenon that can be rationalized through mechanistic calculations.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Profiling

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for investigating how a molecule like this compound interacts with large biological macromolecules, such as proteins. nih.gov MD simulations model the dynamic behavior of atoms and molecules over time, providing a detailed picture of the ligand-protein binding process. nih.gov

In a typical MD simulation protocol for ligand-protein interaction profiling, the following steps are taken:

System Setup: A starting structure of the ligand (this compound) docked into the binding site of a target protein (e.g., a kinase) is prepared. This complex is then solvated in a box of water molecules and ions to mimic physiological conditions. mdpi.com

Simulation: The system's trajectory is calculated by solving Newton's equations of motion for every atom. This simulation is run for tens to hundreds of nanoseconds to allow the complex to explore various conformations. mdpi.com

Analysis: The resulting trajectory is analyzed to understand the stability of the complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy.

For this compound, MD simulations could be hypothetically used to screen its binding affinity and stability against a panel of protein targets, such as protein kinases, which are common targets for indazole-based inhibitors. nih.govrsc.org The simulations would reveal the specific amino acid residues that form stable interactions with the ligand, identifying the roles of the nitro and methyl groups in anchoring the molecule within the binding pocket. This information is invaluable for structure-based drug design, guiding the optimization of the ligand's structure to improve its binding affinity and selectivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govacs.org For a series of indazole derivatives, a QSAR model could be developed to predict the biological efficacy of this compound.

The development of a QSAR model involves several key stages:

Data Set Collection: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is divided into a training set for model development and a test set for validation. mdpi.com

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., dipole moment), and topological indices that describe the molecule's shape and connectivity. researchgate.net For nitroaromatic compounds, specific descriptors related to the nitro group's electronic influence are often crucial. mdpi.comsciengine.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR), are used to find a mathematical equation that best relates the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Validation: The model's predictive power is rigorously assessed using the test set and statistical cross-validation techniques to ensure it is robust and not overfitted. mdpi.com

A validated QSAR model could then be used to predict the biological activity of this compound without the need for initial experimental testing. Furthermore, the model can provide insights into the structural features—such as the presence and position of the nitro and methyl groups—that are most important for the desired biological effect, thereby guiding the design of new, more potent analogues. nih.govsciengine.com

Pharmacological and Biological Activities of 7 Methyl 5 Nitro 1h Indazole and Its Research Derivatives

Antimalarial Activity and Proposed Mechanism of Action (DNA Damage, Protein Synthesis Inhibition)

Derivatives based on the 5-nitro-heterocyclic scaffold have shown notable activity against protozoan diseases, including malaria. While research on 7-methyl-5-nitro-1H-indazole itself is specific, the broader class of 5-nitroimidazole and related nitro-aromatic compounds has been explored for antiprotozoal efficacy. mdpi.com For instance, certain nitrobenzoxadiazole derivatives have demonstrated the ability to form covalent adducts with specific cysteine residues in a number of Plasmodium falciparum proteins, which is a proposed mechanism for their antimalarial action. mdpi.com

The mechanism of action for many nitro-heterocyclic compounds involves the reductive activation of the nitro group within the parasitic cell. This process can lead to the generation of reactive nitrogen species that induce significant cellular stress. These reactive intermediates can cause widespread damage to critical biomolecules, including DNA, leading to strand breaks and interfering with replication and transcription. Furthermore, these reactive species can modify proteins, leading to the inhibition of essential enzymes and disruption of vital cellular processes such as protein synthesis. While not explicitly detailed for this compound, this general mechanism of action is a cornerstone of the antimicrobial and antiprotozoal activity of many nitroaromatic compounds. mdpi.com

Anticancer / Antineoplastic Activity

The indazole framework is a well-established "privileged structure" in oncology, with several indazole-based drugs approved for cancer therapy. rsc.org The addition of a nitro group can confer specific anticancer properties, particularly related to the hypoxic (low oxygen) microenvironment found in many solid tumors. Derivatives of 5-nitroindazole (B105863) have been synthesized and evaluated for their potential as antineoplastic agents, showing activity against various cancer cell lines. nih.gov

Indazole derivatives are highly versatile as kinase inhibitors due to their ability to mimic the hinge-binding region of ATP. rsc.orgnih.gov This has led to the development of numerous indazole-based compounds targeting a wide array of protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Fibroblast Growth Factor Receptor (FGFR): The indazole scaffold has been successfully used to design inhibitors of FGFR kinases. Structure-based drug design has led to the identification of indazole-containing fragments that inhibit FGFR1-3 with excellent ligand efficiencies. researchgate.net Specific 1H-indazol-3-amine derivatives have shown potent inhibition of FGFR1 and FGFR2. nih.gov

Aurora Kinases and Bcr-Abl: In the context of Chronic Myeloid Leukemia (CML), Aurora Kinase A and Polo-like kinase 1 (PLK1) have been identified as targets in cells with Bcr-Abl-independent resistance to tyrosine kinase inhibitors (TKIs). nih.gov The development of inhibitors for these kinases is a key strategy to overcome TKI resistance. Imatinib, a pioneering kinase inhibitor, effectively targets the Bcr-Abl fusion protein. cuni.cz

Other Kinases: The indazole core has been incorporated into inhibitors targeting a broad spectrum of other kinases crucial to cancer progression, including Epidermal Growth Factor Receptor (EGFR), Pim Kinase, and Mitogen-activated protein kinase 1 (MAPK1). rsc.orgnih.gov

Kinase TargetIndazole Derivative ClassKey FindingsReference
FGFR1, FGFR21H-Indazol-3-amine derivativesPotent enzymatic and cellular activity, with some compounds showing IC50 values in the low nanomolar range. nih.gov
FGFR1-3Indazole-containing fragmentsInhibited FGFR1-3 in the range of 0.8-90 μM with high ligand efficiencies. researchgate.net
Aurora Kinase A, PLK1General Kinase InhibitorsInhibition arrests cell proliferation and promotes apoptosis in TKI-sensitive and -resistant CML cells. nih.gov
Bcr-AblImatinib (Indazole-related scaffold)Pioneering TKI for the treatment of CML driven by the Bcr-Abl translocation. cuni.cz

Tumor hypoxia is a critical factor in cancer progression, promoting adaptation, metastasis, and resistance to therapy. nih.gov The transcription factor Hypoxia-Inducible Factor-1 (HIF-1) is the master regulator of the cellular response to hypoxia. frontiersin.org The nitroimidazole and nitroindazole moieties are of particular interest in this context. The nitro group can be bioreduced under hypoxic conditions, a property exploited in hypoxia-activated prodrugs. nih.gov While direct inhibition of HIF-1 by this compound is not extensively documented, compounds with a nitroimidazole structure are used as markers for tumor hypoxia and as a basis for hypoxia-targeting drugs. nih.gov The activation of HIF-1 is linked to the expression of downstream targets like carbonic anhydrase IX, creating a therapeutic window for hypoxia-activated agents. mdpi.com

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are key enzymes in the regulation of pH in the tumor microenvironment. mdpi.com Their expression is often driven by HIF-1. By catalyzing the hydration of carbon dioxide, they help cancer cells maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes invasion and metastasis. mdpi.com

A series of nitroimidazole derivatives incorporating sulfonamide, sulfamide, or sulfamate (B1201201) moieties have been designed as potent, often nanomolar, inhibitors of CA IX and XII. bohrium.comresearchgate.net These compounds are designed to selectively target the tumor-associated isoforms. Research has shown that nitroimidazole-based CA IX inhibitors can reduce hypoxia-induced extracellular acidosis in cancer cell lines like HT-29 and HeLa. bohrium.comresearchgate.net One study demonstrated that a dual-targeting nitroimidazole-sulfamide compound (DH348) could sensitize CAIX-expressing tumors to radiation, highlighting the potential of this approach. nih.gov

Compound ClassTarget Isoform(s)Inhibitory Potency (KI)Key FindingsReference
Nitroimidazole-sulfonamide derivative (10)hCA IX147.3 nMShowed moderate, selective inhibition against the tumor-associated isoform. nih.gov
Nitroimidazole-sulfonamide derivative (10)hCA II199.2 nMAlso showed moderate inhibition against the ubiquitous hCA II isoform. nih.gov
Nitroimidazole-sulfamide (DH348)CA IXNot SpecifiedReduced hypoxia-induced acidosis and sensitized CAIX-expressing tumors to radiation in vivo. nih.gov

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Several studies have shown that nitro-containing compounds and other heterocyclic derivatives can induce G2/M phase cell cycle arrest in cancer cells. nih.govmdpi.commdpi.com For example, the novel indirubin (B1684374) derivative, 5'-nitro-indirubinoxime (5'-NIO), was found to inhibit the proliferation of human oral carcinoma cells by inducing cell cycle arrest in the G2/M phase. nih.gov This arrest was associated with a reduction in the activity of the Cdc2/cyclin B complex. nih.gov Similarly, other compounds have been shown to induce G2/M arrest in ovarian and cervical cancer cells, often linked to the generation of reactive oxygen species (ROS) and DNA damage. mdpi.commdpi.com

Anti-inflammatory Properties

Indazole derivatives have been recognized for their significant anti-inflammatory activities. nih.govnih.gov Research on compounds such as 6-nitroindazole (B21905) has demonstrated a dose-dependent inhibition of inflammation in experimental models like the carrageenan-induced rat paw edema test. nih.gov The anti-inflammatory effect of these compounds is believed to be multifactorial. In vitro assays have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. researchgate.net Furthermore, they can suppress the production of pro-inflammatory cytokines and scavenge free radicals, thereby mitigating the oxidative stress associated with inflammation. nih.govresearchgate.net For example, 6-nitroindazole was shown to inhibit lipid peroxidation, a marker of oxidative damage. nih.gov

CompoundModel/AssayKey FindingsReference
6-NitroindazoleCarrageenan-induced rat paw edemaProduced a maximum of 71.36% inhibition of inflammation at a 100mg/kg dose. nih.gov
5-AminoindazoleCarrageenan-induced rat paw edemaShowed up to 83.09% inhibition of inflammation, comparable to diclofenac. nih.gov
Indazole DerivativesIn vitro COX-2 inhibitionDemonstrated inhibition of cyclooxygenase-2. researchgate.net
6-NitroindazoleIn vitro lipid peroxidationProduced 78.75% inhibition at 200µg/ml, indicating antioxidant activity. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Nitroaromatic compounds, including 5-nitroimidazole and 5-nitroindazole derivatives, are known for their antimicrobial properties. encyclopedia.pubnih.gov Their mechanism of action often involves the reduction of the nitro group within microbial cells to produce toxic intermediates that can damage cellular macromolecules, including DNA. encyclopedia.pub

Research into 5-nitroindazole acetamide (B32628) derivatives has revealed significant antifungal and antitubercular activities. Certain synthesized compounds demonstrated notable zones of inhibition and minimum inhibitory concentrations (MICs) of 50 μg/mL against Aspergillus niger and Candida albicans, which were comparable to the standard antifungal drug, Fluconazole. researchgate.net Specifically, derivatives incorporating fluorine and a morpholine (B109124) ring showed potent antitubercular activity, with MIC values as low as 1.6 μg/mL against Mycobacterium tuberculosis H37Rv. researchgate.net

The broader class of 5-nitroimidazole derivatives has been extensively studied for antibacterial activity. researchgate.netnih.gov For instance, a hybrid molecule combining 5-nitroimidazole with an oxazolidinone moiety was found to be a potent agent against Bacillus cereus MTCC 430, with an MIC of 200 nM. nih.gov Another study synthesized a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives and found that most were active against Gram-positive bacteria. ut.ac.ir

While specific studies focusing solely on this compound are limited in the public domain, the data from closely related 5-nitroindazole and 5-nitroimidazole derivatives suggest that this scaffold is a promising area for the development of new antimicrobial agents.

Table 1: Antibacterial and Antifungal Activities of Selected Nitroindazole and Nitroimidazole Derivatives

Compound/Derivative Class Microorganism Activity (MIC)
5-Nitroindazole acetamides Aspergillus niger 50 μg/mL
5-Nitroindazole acetamides Candida albicans 50 μg/mL
5-Nitroindazole acetamides (with fluorine and morpholine) Mycobacterium tuberculosis H37Rv 1.6 μg/mL
5-Nitroimidazole/oxazolidinone hybrid Bacillus cereus MTCC 430 200 nM
2-(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole K. pneumoniae 41 μM
2-(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole E. coli 41 μM

Antiprotozoal Activities (Trichomonacidal, Antichagasic, Antileishmanial)

Derivatives of 5-nitroindazole have demonstrated significant potential as antiprotozoal agents, with research focusing on their efficacy against a range of parasites. The 5-nitro group is considered crucial for their activity, a feature shared with the established antiprotozoal drug metronidazole (B1676534) (a nitroimidazole).

Trichomonacidal Activity: A variety of 1,2-disubstituted 5-nitroindazolin-3-ones and 3-alkoxy-5-nitroindazoles have been screened for their in vitro activity against Trichomonas vaginalis, the causative agent of trichomoniasis. Several 3-alkoxy-5-nitroindazole derivatives were found to inhibit parasite growth by over 50% at a concentration of 10 µg mL(-1). Notably, some of these compounds showed significant activity even at 1 µg mL(-1), inhibiting parasite growth by nearly 40%. The 5-nitro group on the indazole ring has been shown to be important for this trichomonacidal activity.

Antichagasic Activity: Chagas disease, caused by the protozoan Trypanosoma cruzi, is another target for 5-nitroindazole derivatives. Research has shown that these compounds can possess trypanocidal activity. The mechanism is thought to involve the induction of oxidative stress within the parasite through the activation of the nitro group by nitroreductases.

Antileishmanial Activity: Recent studies have explored the efficacy of 5-nitroindazole derivatives against Leishmania amazonensis. A series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested, with several compounds showing potent activity against the intracellular amastigote stage of the parasite, comparable to the standard drug Amphotericin B. The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), exhibited a 50% inhibitory concentration (IC50) of 0.46 ± 0.01 µM against amastigotes and a high selectivity index of 875.

Table 2: Antiprotozoal Activity of Selected 5-Nitroindazole Derivatives

Derivative Class Protozoan Activity (IC50)
3-Alkoxy-5-nitroindazoles Trichomonas vaginalis >50% inhibition at 10 µg/mL
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate Leishmania amazonensis (amastigotes) 0.46 ± 0.01 µM
2-benzyl-5-nitroindazolin-3-one derivatives Leishmania amazonensis (promastigotes) <1 µM (for 8 compounds)

Nitric Oxide Synthase (NOS) Inhibition (nNOS, iNOS, eNOS) and Associated Research

Much of the research in this area has focused on 7-nitroindazole (B13768) (7-NI), a closely related compound that is a well-established and selective inhibitor of neuronal nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. Nitric oxide (NO) is a signaling molecule with diverse physiological roles, and selective inhibition of its synthesis isoforms is a key area of pharmacological research.

7-NI's ability to inhibit nNOS has been linked to various effects in preclinical studies. For instance, its inhibition of brain NOS activity has been correlated with antinociceptive (pain-relieving) effects. The short duration of action of 7-NI may be due to its metabolism by the enzyme indolamine 2,3-dioxygenase (IDO), and co-administration with an IDO inhibitor, norharmane, has been shown to enhance and prolong the inhibition of brain NOS activity by 7-NI.

While direct studies on this compound as a NOS inhibitor are not as prevalent, the established activity of 7-nitroindazole provides a strong rationale for investigating the potential of other 7-substituted indazoles in modulating nitric oxide pathways.

Other Investigated Biological Activities in Indazole Research

The versatile indazole scaffold has been explored for a multitude of other biological activities.

Indazole derivatives have been investigated for their potential in treating cardiovascular diseases, including arrhythmia. nih.govnih.gov While specific studies on the antiarrhythmic properties of this compound are not widely reported, the general class of indazoles is recognized for this potential.

In terms of anti-emetic properties, the indazole nucleus is a key structural feature of the drug Granisetron (B54018), which is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor. This receptor is involved in the vomiting reflex, and its blockade is an effective strategy for preventing chemotherapy-induced nausea and vomiting. This association highlights the potential for other indazole derivatives to interact with neurologically important receptors.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. Inhibition of these enzymes can be a therapeutic strategy for neurological disorders such as Parkinson's disease and depression. Research has shown that 7-nitroindazole can inhibit MAO. nih.gov This inhibition contributes to its neuroprotective effects, for example, by reducing the formation of the toxic metabolite MPP+ from MPTP, a compound used to induce a Parkinson's-like state in animal models. nih.gov This finding suggests that the neuroprotective effects of 7-NI are not solely due to nNOS inhibition but also involve the modulation of monoamine oxidase activity. nih.gov

Anticonvulsant Activities: The role of nitric oxide in epilepsy has led to the investigation of NOS inhibitors as potential anticonvulsants. Studies on 7-nitroindazole have shown that it can modulate the anticonvulsant activity of conventional antiepileptic drugs. For example, at a dose of 50 mg/kg, 7-NI enhanced the anticonvulsant activity of phenobarbital (B1680315) against maximal electroshock-induced seizures. nih.gov In another model using amygdala-kindled seizures, 7-NI reduced the severity and duration of seizures when co-administered with ineffective doses of carbamazepine (B1668303) or phenobarbital. nih.gov However, 7-NI on its own (up to 100 mg/kg) did not significantly alter seizure parameters in this model. nih.gov These findings suggest a complex interaction between the nitric oxide pathway and the mechanisms of action of certain antiepileptic drugs.

Antihypertensive Activities: While many indazole derivatives have been investigated for their effects on the cardiovascular system, including potential antihypertensive activity, 7-nitroindazole has been shown to not significantly influence mean arterial pressure in anesthetized mice at doses that produce other central nervous system effects. This lack of a direct, potent effect on blood pressure is a noteworthy characteristic, particularly for a compound that inhibits nitric oxide synthase, given the role of NO in vasodilation.

Anti-HIV Activity

The indazole nucleus is a structural feature in a variety of compounds exhibiting a wide range of pharmacological activities, including anti-HIV properties. nih.govresearchgate.net Research into nitro-substituted heterocyclic compounds, such as nitroimidazoles, has identified derivatives with activity against HIV-1 and HIV-2. nih.govznaturforsch.com Specifically, certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been developed from 4-nitroimidazole (B12731) scaffolds. znaturforsch.comresearchgate.net

However, a review of the scientific literature reveals a lack of specific studies investigating the anti-HIV activity of this compound or its direct derivatives. While the broader classes of indazoles and nitroimidazoles have shown promise in the development of anti-HIV agents, the specific potential of this particular compound remains unexplored in published research. nih.govbohrium.comkuleuven.be

Anti-platelet and Antidepressant Effects

Research into the pharmacological effects of indazole derivatives has revealed potential activities related to platelet aggregation and depression.

Anti-platelet Effects: Studies on substituted indazoles have shown moderate in vitro anti-platelet activity. A series of 4-substituted 1-methyl-1H-indazoles, including acetic acid derivatives, amides, and esters, were synthesized and evaluated for their pharmacological properties. Some of these compounds demonstrated a moderate ability to inhibit platelet aggregation. nih.gov The general class of indazole derivatives has been noted for its anti-aggregatory activity, often linked to the release of nitric oxide and an increase in cGMP levels. nih.gov

Antidepressant Effects: The nitric oxide (NO) pathway has been implicated in the pathophysiology of depression. Research has focused on inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production. 7-Nitroindazole (7-NI), a compound structurally related to this compound, is a selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov In preclinical studies using the Porsolt forced swimming test in rats, 7-NI was shown to dose-dependently decrease immobility time without significantly altering locomotor activity, an effect characteristic of antidepressant medications. nih.gov This antidepressant-like effect was reversed by the administration of L-arginine, the substrate for NO synthesis, suggesting the effect is mediated through the inhibition of the NO pathway. nih.gov These findings suggest that the 7-nitroindazole scaffold may be a promising basis for developing novel antidepressant agents. nih.govresearchgate.net

Compound StudiedActivity ObservedResearch Model
4-substituted 1-methyl-1H-indazolesModerate platelet anti-aggregating effectsIn vitro
7-Nitroindazole (7-NI)Antidepressant-like effects (reduced immobility)Porsolt forced swimming test (rats)

Analgesic and Antipyretic Efficacy

Derivatives of indazole have been investigated for their potential as pain and fever-reducing agents.

Analgesic Efficacy: The indazole nucleus is a component of various molecules with analgesic properties. researchgate.net A study involving 4-substituted 1-methyl-1H-indazoles reported weak analgesic activity in animal models. nih.gov More significant findings have been associated with 7-nitroindazole (7-NI), a known inhibitor of neuronal nitric oxide synthase (nNOS). Administration of 7-NI in mice produced dose-related anti-nociception, which is the inhibition of the sensation of pain. researchgate.net Specifically, it was effective against the late phase of the formalin test, which is considered a model of inflammatory pain. This suggests that the analgesic effects may be mediated by the central inhibition of nitric oxide production. researchgate.net

Antipyretic Efficacy: The investigation into 4-substituted 1-methyl-1H-indazoles also included screening for fever-reducing capabilities. The results indicated that some of these compounds possess weak antipyretic activity in rats. nih.gov

Compound StudiedActivity ObservedResearch Model
4-substituted 1-methyl-1H-indazolesWeak analgesic and antipyretic activitiesRats and mice
7-Nitroindazole (7-NI)Dose-related anti-nociception (analgesic effect)Formalin test (mice)

Anthelmintic and Anti-spermatogenic Research

The indazole scaffold has been explored for its potential in reproductive health and as an anti-parasitic agent.

Anthelmintic Research: While nitro-substituted heterocyclic compounds like nitrobenzimidazoles have demonstrated significant anthelmintic (anti-parasitic worm) activity, there is a lack of published research specifically evaluating this compound or its direct derivatives for this purpose. orientjchem.orgresearchgate.net The broader class of indazole derivatives has been noted for general antimicrobial and antiparasitic properties, but specific data on its anthelmintic efficacy is not available. nih.govnih.gov

Anti-spermatogenic Research: Certain indazole derivatives have emerged as a significant class of non-hormonal male contraceptive agents. Research has shown that 1-halobenzyl-1H-indazole-3-carboxylic acids can block spermatogenesis. acs.org A notable derivative from this class is gamendazole (B1674601), which has demonstrated potent anti-spermatogenic effects in rats after a single oral dose. umn.edu Studies with gamendazole indicated that it could induce a 100% infertility rate, which was reversible in some cases. umn.edu The primary target of these compounds appears to be the Sertoli cells within the testes. umn.edu However, no specific research has been published on the anti-spermatogenic potential of this compound itself.

Research AreaFindingsSpecific Compounds Studied
Anthelmintic ActivityNo specific studies on this compound.N/A
Anti-spermatogenic ActivityIndazole derivatives can block spermatogenesis and induce infertility.1-halobenzyl-1H-indazole-3-carboxylic acids, Gamendazole

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

A significant area of research for indazole derivatives is in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target for the treatment of migraine. nih.gov The 7-methyl-1H-indazole moiety has been identified as a crucial structural component in several potent, small-molecule CGRP receptor antagonists.

The role of CGRP in the pathophysiology of migraine is well-established, and blocking its receptor has proven to be an effective therapeutic strategy. nih.gov Several orally available CGRP antagonists, known as "gepants," have been developed and approved for migraine treatment. drugs.com

One prominent research derivative is (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, also known as BMS-742413 . This compound, containing the 7-methyl-1H-indazol-5-yl core, was identified as a potent human CGRP antagonist. acs.org

Another complex molecule identified as a CGRP receptor antagonist is 4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide. nih.gov The inclusion of the indazole ring in these structures is critical for their binding affinity and antagonist activity at the CGRP receptor. nih.gov

Structure Activity Relationship Sar Studies of 7 Methyl 5 Nitro 1h Indazole Derivatives

Influence of Substituent Position and Nature on Biological Efficacy Across Indazole Scaffolds

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. longdom.org Altering these substituents can significantly modify the compound's interaction with biological targets, thereby affecting its efficacy. longdom.org

Structure-activity relationship (SAR) analyses have consistently shown that the strategic placement of functional groups is crucial for optimizing the therapeutic potential of indazole-based compounds. For instance, in the development of kinase inhibitors, substitutions at various positions of the 1H-indazole scaffold have been shown to play a vital role in inhibitory activity. nih.gov Specifically, groups at the C4 and C6 positions have been identified as crucial for the inhibition of the IDO1 enzyme. nih.gov

The electronic and steric properties of substituents are key determinants of activity. Electron-donating or electron-withdrawing groups can alter the electron density of the indazole ring system, influencing its binding capabilities. For example, some studies have found that compounds with electron-rich substituents demonstrate stronger interactions and efficacy against certain targets. longdom.org Conversely, bulky substituents or certain alkyl groups like butyl or ethyl have been shown to negatively impact anticancer activity in some series. longdom.org

The position of a substituent can drastically change its effect. For example, moving an amino group from one position to another on the indazole ring can lead to a significant reduction or alteration in antiproliferative activity, sometimes suggesting a different mechanism of action. rsc.org This highlights the importance of precise molecular design in tailoring the activity of indazole derivatives for specific therapeutic applications. longdom.org

Position on Indazole RingGeneral Influence on Biological ActivityExample of Influential Substituents
C3Often a site for introducing hydrophilic groups or moieties that interact with specific pockets of a target enzyme. Modifications here can significantly impact potency. nih.govAmino groups, alkoxy groups, benzyl (B1604629) groups. nih.govresearchgate.net
C4 & C6Substituents at these positions have been shown to be crucial for modulating activity against enzymes like IDO1. nih.govHalogens (e.g., fluoro, bromo), amino groups. longdom.orgnih.gov
C5A common position for substitution that can influence a wide range of activities, including antiproliferative and antimicrobial effects. nih.govacgpubs.orgNitro groups, amide groups. nih.govnih.gov
C7Substituents at this position can influence selectivity, particularly for enzymes like nitric oxide synthase (NOS). sci-hub.seNitro groups, methoxy (B1213986) groups. sci-hub.se
N1The N1 position is frequently modified to alter pharmacokinetic properties or to introduce groups that can form key interactions with the target.Aryl groups, alkyl chains with terminal amines. nih.govresearchgate.net

Role of the Methyl Group at Position 7 on the Pharmacological Profile

While the existing literature extensively covers various substitutions on the indazole ring, specific detailed studies focusing solely on the role of a methyl group at the C7 position of 7-methyl-5-nitro-1H-indazole are not prominently available in the provided search results. However, general principles of SAR can be applied to infer its likely role.

A methyl group is a small, lipophilic substituent. Its introduction at the C7 position can influence the pharmacological profile in several ways:

Steric Effects : The methyl group can provide a steric hindrance that may either promote a favorable binding conformation or prevent binding to an off-target protein, thus enhancing selectivity.

Metabolic Stability : A methyl group can block a potential site of metabolism on the aromatic ring, potentially increasing the compound's metabolic stability and prolonging its duration of action.

In the broader context of indazole derivatives, electron-donating groups on the aromatic ring have been shown to be important for certain activities. For example, 7-methoxyindazole was found to be a selective inhibitor of neuronal and endothelial nitric oxide synthase (NOS). sci-hub.se While a methyl group is less electron-donating than a methoxy group, its presence at C7 could similarly influence selectivity for certain biological targets.

Significance of the Nitro Group at Position 5 in Modulating Bioactivity and Reactivity

The nitro group (NO₂) at the C5 position is a strong electron-withdrawing group and plays a significant role in modulating the bioactivity and chemical reactivity of the indazole scaffold.

Modulation of Bioactivity: The presence of a nitro group at C5 often imparts significant biological activity. Studies on various 5-nitroindazole (B105863) derivatives have demonstrated their potential as antimicrobial, antineoplastic, and antiparasitic agents. researchgate.netacgpubs.org For instance, certain 3-alkoxy-5-nitroindazoles have shown remarkable activity against Trichomonas vaginalis. researchgate.net The strong electron-withdrawing nature of the nitro group can be crucial for interactions with biological targets, potentially through hydrogen bonding or by polarizing the indazole ring system. nih.gov In some cases, the nitro group is essential for the mechanism of action; for example, in some antimicrobial compounds, the nitro group can be reduced intracellularly to form reactive nitro anion radicals that are cytotoxic to the target organism. nih.gov

Influence on Reactivity: From a chemical standpoint, the nitro group significantly influences the reactivity of the indazole ring. Its electron-withdrawing properties make the ring system more electron-deficient, which can affect its susceptibility to certain chemical reactions. For instance, the synthesis of various derivatives often starts with a nitroindazole precursor, such as in the creation of amide-functionalized ULK1 inhibitors where the synthesis began with 5-nitroindazole. nih.gov However, the presence of a nitro group can also affect the stability of derivatives. For example, (indazol-1-yl)methanol derivatives with nitro substituents show increased sensitivity to hydrolysis. acs.org

A study on the mutagenic activities of nitro derivatives of indazole found that a nitro group at the C5 position generally resulted in measurable mutagenic activity in Salmonella typhimurium, whereas nitro groups at C4 or C7 were only weakly or nonmutagenic. nih.gov This highlights the critical role of the substituent's position in determining the biological outcome.

Modifications of the Indazole Ring for Enhanced Target Binding Affinity and Selectivity

Modifying the core indazole ring is a key strategy for improving the binding affinity and selectivity of drug candidates. These modifications can range from simple functional group additions to more complex ring system alterations.

One common approach is the functionalization of the indazole core by adding groups that can form additional binding interactions with the target protein. For example, in the development of ULK1 inhibitors, the addition of an amino group at the C3 position of the indazole was a critical first step in increasing activity. nih.gov This was further optimized by substituting this amino group with larger aromatic systems, like naphthyl or isoquinolyl groups, which led to significantly more potent inhibitors. nih.gov

Structure-based drug design (SBDD) is a powerful tool used to guide these modifications. By analyzing the crystal structure of a target protein with a bound indazole ligand, researchers can identify opportunities to enhance binding. nih.govnih.gov This might involve adding substituents that can form new hydrogen bonds, occupy hydrophobic pockets, or displace water molecules in the active site. nih.gov For instance, the two nitrogen atoms of the indazole ring are often involved in crucial hydrogen-bonding interactions with the hinge region of kinases. nih.gov

Another strategy involves altering the planarity of the molecule to reduce off-target effects. For example, to address potential mutagenicity due to DNA intercalation, a cyclopropyl (B3062369) group was introduced on the indazole ring of a compound to decrease its planarity, which successfully eliminated the mutagenic effect without compromising its primary activity. nih.gov Such modifications are crucial for developing compounds with improved safety profiles alongside enhanced efficacy and selectivity. nih.gov

Pharmacophore Identification and Optimization Strategies

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Identifying and optimizing the pharmacophore of indazole derivatives is a cornerstone of rational drug design. nih.gov

The indazole nucleus itself is often considered a key pharmacophore element, serving as a scaffold for arranging other critical functional groups. nih.gov For example, in the inhibition of FGFR kinases, an indazole-based pharmacophore was identified using de novo design programs. nih.govnih.gov The core indazole structure provides a rigid framework that correctly orients substituents to interact with the kinase's active site.

Pharmacophore modeling and optimization strategies involve several steps:

Hit Identification : Initial lead compounds or fragments containing the indazole scaffold are identified through methods like high-throughput screening (HTS) or fragment-based lead discovery (FBLD). nih.govnih.gov

SAR Establishment : A library of derivatives is synthesized by making systematic modifications to the initial hit. Biological evaluation of these derivatives helps establish structure-activity relationships, identifying which parts of the molecule are essential for activity. nih.gov

Computational Modeling : Molecular docking and other computational tools are used to visualize how the indazole derivatives bind to their target. This helps rationalize the observed SAR and guide the design of new, more potent compounds. nih.govnih.gov The docking models can reveal key interactions, such as hydrogen bonds between the indazole nitrogens and the target protein. nih.gov

Optimization : Based on the SAR and modeling data, the pharmacophore is optimized. This can involve modifying substituents to improve binding affinity, enhance selectivity against related targets, and improve pharmacokinetic properties (ADMET profiling). longdom.org The ultimate goal is to refine the molecule to maximize therapeutic efficacy while minimizing potential side effects. longdom.orgnih.gov

Through these iterative cycles of design, synthesis, and testing, the essential features of the indazole pharmacophore are defined and optimized, leading to the development of highly potent and selective drug candidates. nih.govnih.gov

Advanced Research Applications and Future Perspectives of 7 Methyl 5 Nitro 1h Indazole

Utility as a Versatile Synthetic Intermediate for Novel Bioactive Molecules

7-Methyl-5-nitro-1H-indazole serves as a crucial building block in organic synthesis, primarily due to its reactive sites that allow for further molecular elaboration. The nitro group, in particular, enhances the reactivity of the molecule, making it a valuable intermediate for creating a variety of bioactive compounds. chemimpex.com Its structural framework is a key component in the synthesis of more complex indazole derivatives explored for their pharmacological potential. chemimpex.com

One of the key transformations of this scaffold involves its conversion into boronic acid derivatives, such as 7-Methyl-1H-indazol-5-ylboronic acid. nbinno.comnbinno.com This intermediate is highly valued in medicinal chemistry for its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nbinno.comnbinno.com This reaction is fundamental for forming new carbon-carbon bonds, allowing for the precise attachment of diverse molecular fragments to the indazole core. nbinno.com This versatility enables chemists to systematically modify the structure to explore different chemical spaces, which is a critical aspect of modern drug discovery programs aimed at creating new therapeutic agents. nbinno.com The ability to generate libraries of novel compounds from this starting material underscores its importance as a versatile synthetic intermediate. nbinno.com

Development of Chemical Probes for Investigating Cellular Processes and Molecular Mechanisms

While direct applications of this compound as a chemical probe are not extensively documented, the inherent properties of the nitroindazole scaffold make it a promising candidate for such development. Chemical probes are essential tools for studying biological systems, and the indazole core is present in many molecules that interact with specific biological targets.

The development of probes often involves modifying a core scaffold like this compound to incorporate reporter groups, such as fluorophores or biotin tags. The reactivity of the nitro group and the potential for substitution on the indazole ring system provide synthetic handles for attaching these reporters. For instance, the nitro group can be reduced to an amine, which can then be functionalized. Such probes could be designed to bind to specific enzymes or receptors, allowing researchers to visualize cellular processes, track molecular interactions, and elucidate biological mechanisms. Given the wide range of biological activities associated with indazole derivatives, the potential to create targeted chemical probes from this scaffold is a significant area for future research.

Potential Applications in Agrochemical and Material Science Research

The utility of nitroindazole derivatives extends beyond pharmaceuticals into agrochemical and material science research. Closely related compounds, such as methyl 5-nitro-1H-indazole-3-carboxylate and 5-nitro-1H-indazole-7-carboxylic acid methyl ester, are utilized in the formulation of agrochemicals, including pesticides and herbicides. chemimpex.comchemimpex.com The nitroindazole structure contributes to the efficacy of these formulations, aiding in crop protection and yield improvement. chemimpex.com This suggests a potential role for this compound as a precursor or active component in the development of new agricultural products.

In material science, the rigid, aromatic structure of the indazole ring is explored for creating novel polymers. chemimpex.com These materials could possess enhanced properties, such as improved thermal stability and chemical resistance. chemimpex.com The functional groups on this compound allow it to be incorporated into polymer chains or used as a modifying agent to tailor the characteristics of advanced materials. Its ability to undergo diverse chemical transformations opens up possibilities for creating innovative functional materials for various technological applications. chemimpex.com

Emerging Therapeutic Targets and Drug Discovery Approaches for Indazole Derivatives

The indazole scaffold is a privileged structure in drug discovery, with derivatives showing activity against a multitude of diseases by interacting with various therapeutic targets. nih.govnih.gov Research has identified several key areas where indazole-based compounds are making a significant impact.

One of the most prominent targets is the Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML). nih.gov Researchers have designed and synthesized 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives that act as potent FLT3 inhibitors. nih.gov In these designs, the indazole moiety serves as a crucial "hinge binder," interacting with key residues like Cys694 in the kinase domain. nih.gov Other kinases targeted by indazole derivatives include Fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptor (EGFR). nih.gov For instance, certain 1H-indazole derivatives have shown inhibitory activity against FGFR1-3, while others have been developed as mutant-selective EGFR inhibitors for non-small cell lung cancer (NSCLC). nih.gov

Beyond oncology, indazole derivatives have been developed as potent estrogen receptor degraders (SERDs) for potential use in treating breast cancer. nih.gov The versatility of the indazole core allows it to be incorporated into molecules targeting a wide array of proteins, making it a focal point of modern drug discovery efforts. nih.gov

Table 1: Emerging Therapeutic Targets for Indazole-Based Compounds

Therapeutic TargetAssociated Disease/AreaExample Approach/Compound ClassReference
Fms-like tyrosine kinase 3 (FLT3)Acute Myeloid Leukemia (AML)2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives nih.gov
Fibroblast growth factor receptors (FGFR1-3)Cancer1H-indazole-based derivatives via fragment-led design nih.gov
Epidermal growth factor receptor (EGFR)Non-Small Cell Lung Cancer (NSCLC)1H-indazole analogues as irreversible and mutant-selective inhibitors nih.gov
Estrogen Receptor-α (ER-α)Breast CancerOrally bioavailable 1H-indazole derivatives as SERDs nih.gov
c-Kit, PDGFRβ, FLT3CancerMulti-kinase inhibitors based on the indazole scaffold nih.gov
Extracellular signal-regulated kinase (ERK1/2)Cancer1H-indazole amide derivatives nih.gov

Design and Synthesis of Next-Generation Indazole-Based Scaffolds

The creation of next-generation indazole-based scaffolds relies on innovative synthetic methodologies and rational, structure-guided design principles. The synthesis of the core indazole ring can be achieved through various methods, including intramolecular C-H amination reactions and palladium-catalyzed cross-coupling followed by cyclization. nih.govnih.gov

Starting from a functionalized intermediate like this compound, chemists can employ advanced synthetic strategies to build molecular complexity. For example, the synthesis of benzimidazole derivatives targeting FLT3 began with a commercially available methyl 1H-indazole-6-carboxylate. nih.gov The process involved a series of steps including protection of the indazole nitrogen, reduction, oxidation to an aldehyde, and subsequent condensation with a diamine to form the benzimidazole core. nih.gov The nitro group, as present in this compound, is often introduced to be later reduced to an amine, providing a key point for coupling with other molecular fragments, such as various benzoic acids, to generate a library of final compounds. nih.gov

Structure-based drug design is another critical approach. By understanding how existing indazole derivatives bind to their targets, researchers can computationally design new analogues with improved potency and selectivity. nih.gov This approach has been successfully used to develop inhibitors for EGFR and ERK1/2, demonstrating the power of combining synthetic chemistry with computational analysis to create next-generation therapeutic agents. nih.gov

Q & A

Q. What are the established synthetic routes for 7-methyl-5-nitro-1H-indazole, and how can purity and yield be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation followed by indazole ring closure. For example:

Friedel-Crafts Acylation: React 2-chloro-5-nitrobenzoic acid with SOCl₂ to form the acid chloride, then use AlCl₃ to catalyze acylation with 1,2-dichlorobenzene .

Ring Closure: Treat the intermediate with hydrazine hydrate (N₂H₄·H₂O) in DMF under reflux to form the indazole core .

Nitro Group Reduction (Optional): Reduce the nitro group using hydrazine hydrate with Raney nickel in isopropanol/DMF for derivatives requiring an amino group .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Confirm purity using elemental analysis and melting point determination (e.g., analogs show mp 180–220°C) .

Q. Which crystallographic techniques are most effective for structural elucidation of this compound?

Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite for refinement:

  • Data Collection: Collect high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution: Use SHELXD for phase problem resolution .
  • Refinement: Apply SHELXL for anisotropic displacement parameter refinement and hydrogen atom positioning .
  • Validation: Analyze geometry and packing with WinGX/ORTEP .

Example Workflow:

  • Software: SHELXL (refinement), WinGX (data processing), PLATON (validation).
  • Metrics: Report R-factors (<5%), bond length/angle deviations .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed pharmacological activity?

Methodological Answer:

Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors). Compare binding poses with experimental IC₅₀ values .

MD Simulations: Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .

QSAR Analysis: Develop quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and nitro group orientation .

Case Study:

  • Contradiction: Predicted high affinity vs. low experimental activity.
  • Resolution: Verify protonation state (nitro group pKa) or solvation effects using COSMO-RS .

Q. What strategies optimize the scalability of this compound synthesis while maintaining regioselectivity?

Methodological Answer:

  • Catalysis: Replace AlCl₃ with recyclable Lewis acids (e.g., FeCl₃-SiO₂) to improve yield (>85%) and reduce waste .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 h) and enhance regioselectivity via controlled heating .
  • Flow Chemistry: Implement continuous flow reactors for nitro group introduction (HNO₃/H₂SO₄ system) to minimize side products .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)TimeRegioselectivity
Conventional65–7024 hModerate
Microwave-Assisted80–8530 minHigh
Flow Chemistry75–802 hHigh

Q. How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

Assay Standardization: Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

Metabolic Stability Testing: Evaluate compound stability in liver microsomes (human/rat) to rule out false negatives due to rapid degradation .

Off-Target Screening: Perform kinase profiling (Eurofins Panlabs) to identify non-specific interactions .

Example:

  • Contradiction: High activity in cell-free assays but low in cellular models.
  • Resolution: Assess membrane permeability via PAMPA or Caco-2 assays .

Q. What advanced techniques validate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

Crystallographic SAR: Co-crystallize derivatives with target proteins (e.g., PKA) to map binding interactions (e.g., hydrogen bonds with nitro groups) .

Isotopic Labeling: Synthesize ¹⁵N-labeled analogs for NMR-based binding studies .

Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., methyl vs. ethyl) to predict activity trends .

Key Finding:

  • Nitro Group Role: Essential for π-π stacking with aromatic residues (e.g., Tyr³⁵⁶ in PKA) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-5-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-methyl-5-nitro-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.